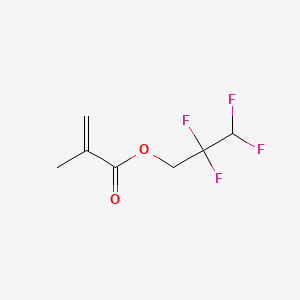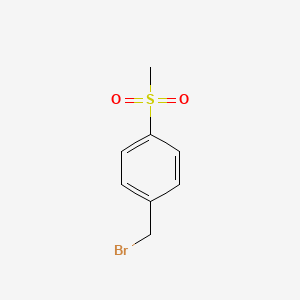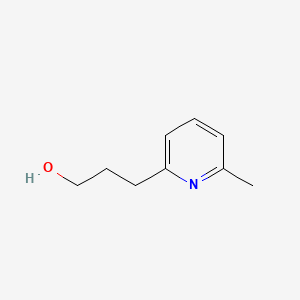
3-(6-Methylpyridin-2-yl)propan-1-ol
Übersicht
Beschreibung
The compound 3-(6-Methylpyridin-2-yl)propan-1-ol is a chemical that is structurally related to various pyridine derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. While the exact compound is not directly mentioned in the provided papers, related compounds such as 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one and (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol have been studied for their molecular structure, synthesis, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate was achieved by tosylation of the corresponding propan-1-ol derivative . Another related compound, 2-ethyl-6-methyl-3-hydroxypyridine, was synthesized with an improved process involving the acylation of 2-methylfuran with propionic anhydride, yielding a significant 71% yield . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the study of a novel phthalide derivative, where the crystal structure was determined . The dihedral angles between the pyridine rings and the central ring, as well as the crystal packing, can be crucial for understanding the chemical behavior and potential interactions of these molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be explored through various computational methods, including density functional theory (DFT) calculations. These studies can reveal important aspects such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's ability to participate in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their antioxidant activity, DNA binding affinity, and molecular docking studies, are important for their potential therapeutic applications. For example, the antioxidant activities of these compounds can be evaluated using assays like DPPH radical scavenging activity and ferric reducing antioxidant power assay (FRAP) . Additionally, their interaction with DNA can be investigated through various techniques, providing insights into their mode of binding and potential as drug candidates .
Wissenschaftliche Forschungsanwendungen
Application in Drug Discovery and Development
Structural Modifications for Safety : A study by (Palmer et al., 2012) describes the use of a compound structurally similar to 3-(6-Methylpyridin-2-yl)propan-1-ol in the context of drug development. It focuses on modifying such structures to reduce mutagenicity and drug-drug interactions, highlighting its role in enhancing the safety profile of pharmaceutical compounds.
Application in Bone Health and Osteoporosis
Bone Turnover and Osteoporosis Treatment : A 2003 study by (Hutchinson et al., 2003) reports the use of a compound closely related to 3-(6-Methylpyridin-2-yl)propan-1-ol as an antagonist of the alpha(v)beta(3) receptor. The study suggests its potential efficacy in the treatment and prevention of osteoporosis, indicating a significant role in bone health management.
Application in Cancer Research
Anticancer Activities : Research by (Sharma et al., 2010) demonstrates the use of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, which share a similar structure to 3-(6-Methylpyridin-2-yl)propan-1-ol, as inhibitors of Src kinase. These compounds showed potential in inhibiting the growth of breast carcinoma cells, underlining their relevance in cancer research and therapy.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(6-methylpyridin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPVDQYTBDDIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069494 | |
| Record name | 6-Methyl-2-pyridylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-2-yl)propan-1-ol | |
CAS RN |
61744-43-2 | |
| Record name | 6-Methyl-2-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61744-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinepropanol, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061744432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinepropanol, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-2-pyridylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-pyridylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyl-2-pyridinepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY24QF6KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




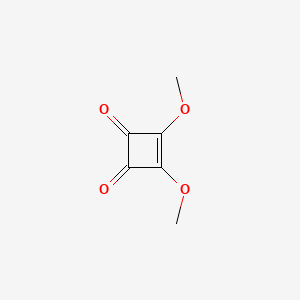
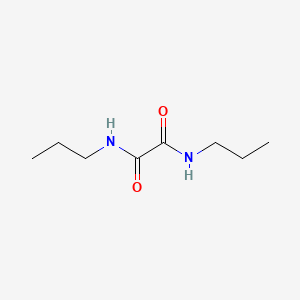
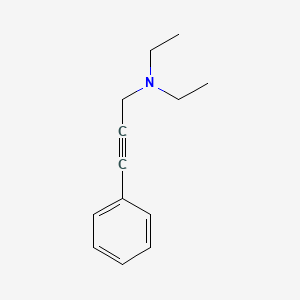
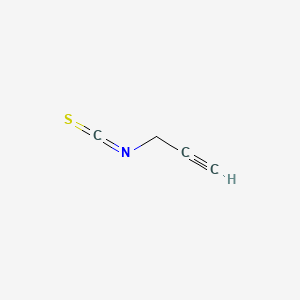

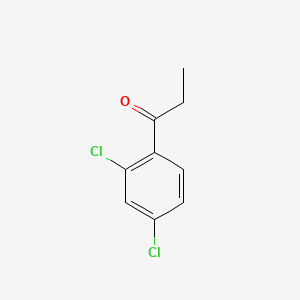
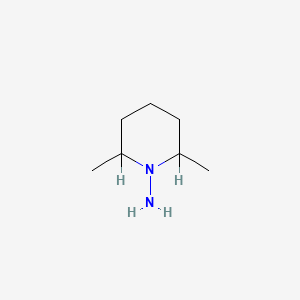
![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)
